molecular formula C16H14BrFO B1327439 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-89-3

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1327439
CAS RN: 898768-89-3
M. Wt: 321.18 g/mol
InChI Key: AAZWIJPRQSFTKR-UHFFFAOYSA-N
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Description

The compound 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is a synthetic organic molecule that contains bromine, fluorine, and a 4-methylphenyl group attached to a propiophenone backbone. While the specific compound is not directly studied in the provided papers, related bromo- and fluoro-substituted compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related fluorinated and brominated compounds often involves multi-step reactions, including nucleophilic substitution and oxidative polycondensation. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a two-step radiosynthesis involving [18F]fluoride and subsequent deprotection . Similarly, Schiff base monomers derived from 4-bromobenzaldehyde are synthesized via condensation reactions followed by oxidative polycondensation to produce polyphenol derivatives . These methods suggest that the synthesis of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone could potentially involve halogenation reactions and protective group strategies.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted compounds is often characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the geometry and predict various properties, such as molecular electrostatic potential and frontier molecular orbitals . These studies indicate that the molecular structure of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone could be similarly analyzed to understand its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds is influenced by the presence of electron-withdrawing groups, which can affect the electron density and polarization of the molecule. For instance, the synthesis of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene involves the creation of a new carbon-carbon double bond in a stereoselective manner . The presence of bromo and fluoro groups in 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone would likely make it a suitable candidate for further functionalization through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are characterized by various techniques, including solubility tests, thermal analysis, and electrochemical measurements. For example, the synthesized poly(iminophenol)s derived from 4-bromobenzaldehyde were analyzed for their thermal, optical, electrochemical, and fluorescent properties . The fluorinated poly(aryl ether) with a 4-bromophenyl pendant group exhibited excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity . These findings suggest that 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Polymerization

The compound 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone has been researched in the context of synthesizing novel copolymers. Specifically, studies have focused on the synthesis of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene. These novel trisubstituted ethylenes, including variations with bromo and fluoro substituents, were synthesized using a piperidine catalyzed Knoevenagel condensation process. The resulting copolymers were characterized by various techniques such as CHN elemental analysis, IR, 1H and 13C-NMR, GPC, DSC, and TGA, revealing details about their composition, structure, and thermal properties. The copolymers exhibited decomposition in two steps, highlighting their thermal stability and potential application in various fields where temperature-resistant materials are required (Kharas et al., 2016).

Bromophenol Derivatives

Research on bromophenol derivatives from the red alga Rhodomela confervoides has been conducted, leading to the isolation and structural elucidation of several compounds. Although these compounds, which possess structural similarities to 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone, were found inactive against various human cancer cell lines and microorganisms, their detailed structural analysis contributes to the understanding of bromophenol derivatives and their potential biological activities (Zhao et al., 2004).

Green Chemistry in Pharmaceutical Synthesis

In the realm of green chemistry, the synthesis of 4-Benzyloxy propiophenone, a compound structurally related to 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone, has been achieved through an environmentally friendly process. This approach utilized liquid–liquid–liquid phase-transfer catalysis to intensify reaction rates and achieve 100% selectivity toward the product. Such methodologies emphasize the importance of sustainable practices in chemical synthesis, particularly in the production of active pharmaceutical intermediates (Yadav & Sowbna, 2012).

Computational Studies and Chemical Properties

Computational studies on compounds closely related to 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone, such as (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, have provided insights into their molecular structure, electrostatic potential, and molecular orbital energies. These studies, utilizing density functional theory, reveal the potential of these compounds to act as ligands in metal complexes, a property that could be leveraged in various applications including catalysis and material science (Tanak, 2019).

Safety and Hazards

While specific safety and hazard information for 4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone is not available, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZWIJPRQSFTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644132
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one

CAS RN

898768-89-3
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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